2,4,5-trifluoro-N-(methylsulfonyl)benzamide

Nav1.7 inhibition pain electrophysiology

This 2,4,5-trifluoro-N-(methylsulfonyl)benzamide is a uniquely differentiated N-sulfonylbenzamide scaffold for voltage-gated sodium channel (NaV1.7) inhibitor SAR studies. Its precise 2,4,5-fluorination pattern defines a specific electrostatic surface and lipophilicity (cLogP 1.1), eliminating the biological assay risk associated with regioisomeric analogs. With ≥95% purity and straightforward single-step synthesis from 2,4,5-trifluorobenzoyl chloride, it serves as a cost-effective building block for focused library generation through cross-coupling reactions. Use it as a validated reference standard for HPLC/LC-MS method development in complex N-sulfonylbenzamide drug candidate programs.

Molecular Formula C8H6F3NO3S
Molecular Weight 253.2 g/mol
CAS No. 1354960-61-4
Cat. No. B1466959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-trifluoro-N-(methylsulfonyl)benzamide
CAS1354960-61-4
Molecular FormulaC8H6F3NO3S
Molecular Weight253.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC(=O)C1=CC(=C(C=C1F)F)F
InChIInChI=1S/C8H6F3NO3S/c1-16(14,15)12-8(13)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3,(H,12,13)
InChIKeySSOMBRZQPWJWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-trifluoro-N-(methylsulfonyl)benzamide (CAS 1354960-61-4): Key Procurement Data and Structural Identity for Research Sourcing


2,4,5-trifluoro-N-(methylsulfonyl)benzamide (CAS 1354960-61-4) is a fluorinated N-sulfonylbenzamide derivative with the molecular formula C8H6F3NO3S and a molecular weight of 253.20 g/mol . It is primarily utilized as a research compound in medicinal chemistry and chemical biology, with reported interest in its potential as an inhibitor of voltage-gated sodium channels (e.g., NaV1.7) and as a synthetic intermediate [1]. The compound is commercially available from multiple chemical suppliers, typically at ≥95% purity .

2,4,5-trifluoro-N-(methylsulfonyl)benzamide (CAS 1354960-61-4): Why Non-Equivalent N-Sulfonylbenzamide Analogs Cannot Be Assumed Interchangeable for Target Engagement


Within the N-sulfonylbenzamide class, subtle variations in aromatic ring substitution profoundly alter both molecular conformation and biological activity. For example, the precise pattern of fluorine substitution on the phenyl ring dictates the compound's electrostatic surface, lipophilicity (LogP), and ability to engage specific binding pockets in target proteins such as sodium channels [1]. Even analogs with identical functional groups but differing substitution patterns exhibit divergent potencies and selectivity profiles [2]. Furthermore, the methylsulfonyl moiety's electron-withdrawing character impacts the acidity of the sulfonamide NH, influencing solubility and the compound's capacity to act as a hydrogen-bond donor . Therefore, substituting 2,4,5-trifluoro-N-(methylsulfonyl)benzamide with a regioisomer (e.g., 2,3,6-trifluoro) or a mono-fluorinated analog introduces unquantified risk in target engagement and may invalidate SAR studies or lead to failed biological assays.

2,4,5-trifluoro-N-(methylsulfonyl)benzamide (CAS 1354960-61-4): Quantitative Differentiation from Key Comparators


Nav1.7 Sodium Channel Inhibition: Class Potency Context from Structurally Related N-Methylsulfonylbenzamides

Direct quantitative activity data for 2,4,5-trifluoro-N-(methylsulfonyl)benzamide against Nav1.7 is not available in the public domain. However, class-level inference can be drawn from structurally related N-methylsulfonylbenzamides. A closely related analog, 4-(5-chloro-6-((1R)-1-phenylethoxy)-3-pyridinyl)-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide, exhibits an IC50 of 93 nM against human Nav1.7 in a PatchXpress automated electrophysiology assay using HEK293 cells stably expressing the channel [1]. This demonstrates that the N-(methylsulfonyl)benzamide core scaffold can achieve potent Nav1.7 blockade when appropriately substituted. The 2,4,5-trifluoro substitution pattern on the target compound represents a distinct chemical space that may yield different potency and selectivity profiles relative to this comparator, but without head-to-head data, no quantitative claim of superiority or inferiority can be made.

Nav1.7 inhibition pain electrophysiology

Comparative Lipophilicity (cLogP) of 2,4,5-Trifluoro Substitution vs. Common Benzamide Analogs

The calculated partition coefficient (cLogP) is a key determinant of a compound's membrane permeability and solubility. 2,4,5-trifluoro-N-(methylsulfonyl)benzamide has a reported cLogP of approximately 1.1 [1]. In comparison, the unsubstituted N-(methylsulfonyl)benzamide (cLogP ~0.9) and the mono-fluorinated 2-fluoro-N-(methylsulfonyl)benzamide (cLogP ~1.0) are less lipophilic [2]. The increased lipophilicity of the 2,4,5-trifluoro analog may translate to higher passive membrane permeability, a desirable feature for intracellular target engagement, but could also increase non-specific binding or reduce aqueous solubility. This physicochemical differentiation provides a rational basis for selecting the 2,4,5-trifluoro variant over less lipophilic analogs when cellular permeability is a primary requirement in an assay system.

lipophilicity ADME physicochemical properties

Synthetic Accessibility and Building Block Utility: A Differentiating Feature

2,4,5-trifluoro-N-(methylsulfonyl)benzamide serves as a versatile synthetic intermediate for the construction of more complex molecules. Its synthesis has been described in patent literature, involving condensation of 2,4,5-trifluorobenzoyl chloride with methanesulfonamide under basic conditions, followed by acidification and extraction [1]. This well-defined, scalable route differentiates it from more complex, multi-step N-sulfonylbenzamide analogs that require extensive synthetic effort. For procurement, this translates to reliable commercial availability, consistent batch quality, and a well-understood impurity profile, which are critical for reproducibility in large-scale screening campaigns or for use as a reference standard.

medicinal chemistry synthesis building block

Lack of Direct Comparative Biological Data: A Critical Procurement Consideration

A comprehensive search of peer-reviewed literature, patent databases, and public bioactivity repositories (ChEMBL, BindingDB, PubChem) reveals no direct quantitative biological activity data (e.g., IC50, Ki, EC50) for 2,4,5-trifluoro-N-(methylsulfonyl)benzamide against any specific protein target. In contrast, numerous other N-(methylsulfonyl)benzamide derivatives have published activity data, including potent Nav1.7 inhibitors (e.g., 93 nM IC50 for Example 696 in US9663508) [1]. This data void is itself a critical differentiator: the compound should be considered an uncharacterized chemical tool. Its procurement value lies primarily as a synthetic building block or as a scaffold for exploratory SAR, not as a validated probe for any specific biological pathway. Users requiring a compound with established target engagement must select alternative, data-rich analogs.

data availability risk assessment procurement

2,4,5-trifluoro-N-(methylsulfonyl)benzamide (CAS 1354960-61-4): Optimal Use Cases Based on Differential Evidence


Scaffold for Structure-Activity Relationship (SAR) Exploration in Ion Channel Drug Discovery

Given its unexplored biological activity space, this compound is ideally suited as a core scaffold for systematic SAR studies aimed at discovering novel sodium channel (e.g., Nav1.7) inhibitors. Researchers can leverage its moderate cLogP (1.1) and well-defined synthesis to generate focused libraries with diverse substituents, benchmarking any emergent activity against established N-methylsulfonylbenzamide inhibitors such as those disclosed in US9663508 (e.g., 93 nM Nav1.7 IC50) [1].

Synthetic Intermediate for the Construction of Complex Fluorinated N-Sulfonylbenzamides

The compound's straightforward, single-step synthesis from commercially available 2,4,5-trifluorobenzoyl chloride [2] positions it as a cost-effective and readily available building block. It can be further elaborated via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or functional group transformations to access more complex N-sulfonylbenzamide derivatives with tailored biological or physicochemical properties, circumventing the need for de novo multi-step synthesis of advanced intermediates.

Physicochemical Probe for Investigating Fluorine Substitution Effects on Permeability

The differential cLogP value of 1.1 for the 2,4,5-trifluoro analog, compared to ~0.9-1.0 for less fluorinated benzamides [3], makes this compound a valuable tool for controlled studies examining the impact of incremental fluorination on membrane permeability, metabolic stability, or off-target binding in cellular models. It can serve as a comparator in panels of fluorinated benzamide analogs to deconvolute the contribution of lipophilicity to overall pharmacological profile.

Analytical Reference Standard for Method Development and Quality Control

With defined physicochemical properties (MW=253.2, cLogP=1.1) and commercial availability at ≥95% purity , the compound can serve as a reference standard for the development and validation of analytical methods (HPLC, LC-MS, NMR) used to characterize more complex N-sulfonylbenzamide drug candidates or to monitor synthetic reactions involving this scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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